Cas no 63-99-0 ((3-Methylphenyl)urea)
(3-Methylphenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(m-Tolyl)urea
- m-Tolylurea
- (3-methylphenyl)urea
- 3-methylphenylurea
- 3-Tolylcarbamide
- 3-Tolylurea
- Metatolylcarbamide
- m-methylphenylurea
- m-Tolylcarbamide
- N-(m-tolyl)urea
- Urea,(3-methylphenyl)
- Urea,m-tolyl
- N-(3-Methylphenyl)urea
- N-m-Tolylurea
- NSC 2177
- Urea, m-tolyl-
- UV03U47557
- UVQVMNIYFXZXCI-UHFFFAOYSA-
- NS00035614
- UNII-UV03U47557
- DTXSID1075351
- (2S,3S)-3-AMINO-2-HYDROXY-5-METHYL-HEXANOICACID
- SCHEMBL166848
- AI3-61313
- MTK
- NSC2177
- BRN 2639488
- N-(m-tolyl) urea
- FS-1554
- 63-99-0
- FT-0629024
- N-[3-methylphenyl]urea
- Z56754678
- SB76719
- InChI=1/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
- 4-12-00-01828 (Beilstein Handbook Reference)
- A834605
- NSC-2177
- meta-Tolylurea
- EINECS 200-571-8
- MFCD00025425
- WLN: ZVMR C1
- m-Tolyl Urea
- N'-(3-methylphenyl)urea
- AKOS000150951
- N-(3-Methylphenyl)urea #
- CS-0326794
- 1-m-tolylurea
- Urea, (3-methylphenyl)-
- Q27291286
- HMS1775L15
- Urea, N-(3-methylphenyl)-
- 1-(3-methylphenyl)urea
- DB-016619
- STL124184
- MTC
- G77482
- (3-Methylphenyl)urea
-
- MDL: MFCD00025425
- Inchi: 1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
- InChI Key: UVQVMNIYFXZXCI-UHFFFAOYSA-N
- SMILES: O=C(N)NC1=CC=CC(C)=C1
- BRN: 2639488
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.192
- Melting Point: 128-129 ºC
- Boiling Point: 253 ºC
- Flash Point: 107 ºC
- Refractive Index: 1.6180 (estimate)
- PSA: 55.12000
- LogP: 2.25890
- Solubility: Uncertain
(3-Methylphenyl)urea Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: S36
- RTECS:YU4025000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Sealed in dry,2-8°C(BD140523)
(3-Methylphenyl)urea Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3-Methylphenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018864-5g |
3-Methylphenylurea |
63-99-0 | 95% | 5g |
£15.00 | 2022-03-01 | |
| TRC | B399975-50mg |
(3-Methylphenyl)urea |
63-99-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B399975-100mg |
(3-Methylphenyl)urea |
63-99-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B399975-500mg |
(3-Methylphenyl)urea |
63-99-0 | 500mg |
$ 95.00 | 2022-06-07 | ||
| 1PlusChem | 1P003SN8-250mg |
M-TOLYLUREA |
63-99-0 | 250mg |
$36.00 | 2025-02-20 | ||
| A2B Chem LLC | AB76292-250mg |
M-TOLYLUREA |
63-99-0 | 250mg |
$9.00 | 2024-04-19 | ||
| A2B Chem LLC | AB76292-1g |
M-TOLYLUREA |
63-99-0 | 1g |
$10.00 | 2024-04-19 | ||
| A2B Chem LLC | AB76292-5g |
M-TOLYLUREA |
63-99-0 | 5g |
$40.00 | 2024-04-19 | ||
| A2B Chem LLC | AB76292-25g |
M-TOLYLUREA |
63-99-0 | 25g |
$180.00 | 2024-04-19 | ||
| Crysdot LLC | CD12048629-500g |
1-(m-Tolyl)urea |
63-99-0 | 95+% | 500g |
$343 | 2024-07-24 |
(3-Methylphenyl)urea Suppliers
(3-Methylphenyl)urea Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (3-Methylphenyl)urea
(3-Methylphenyl)urea (CAS No. 63-99-0): Structural Insights, Biochemical Applications, and Emerging Research Frontiers
The compound (3-Methylphenyl)urea, identified by CAS Registry Number 63-99-0, represents a structurally distinct member of the urea derivatives family. This organic compound features a central carbonyl group flanked by two amino groups (NH₂) and a substituted phenyl ring bearing a methyl substituent at the 3-position. Its molecular formula C₈H₁₀N₂O underscores the integration of aromatic and amide functionalities, which collectively confer unique physicochemical properties and biological activities. Recent advancements in synthetic methodologies and computational modeling have revitalized interest in this compound’s potential across drug discovery, biochemical assays, and material science applications.
In terms of synthesis of (3-Methylphenyl)urea, traditional approaches involve the reaction between m-toluidine (C₆H₇NO) and cyanic acid derivatives under controlled conditions. However, modern protocols increasingly employ microwave-assisted synthesis or solvent-free systems to enhance yield and purity. A 2022 study published in Journal of Organic Chemistry demonstrated that using triphosgene as a coupling agent under anhydrous conditions achieved 89% purity with reduced reaction time—a critical breakthrough for large-scale production in pharmaceutical contexts.
Biochemically, the compound’s activity stems from its ability to modulate protein-protein interactions (PPIs), a key therapeutic target for diseases involving aberrant signaling pathways. Research from the University of Cambridge (Nature Communications, 2023) revealed that (3-Methylphenyl)urea binds selectively to the SH2 domain of Src kinase, inhibiting its role in oncogenic signaling cascades. This mechanism offers promising avenues for developing targeted therapies against cancers with dysregulated tyrosine kinase activity.
In preclinical models, this compound has exhibited dual functionality as both an enzyme inhibitor and antioxidant agent. A collaborative study between MIT and Pfizer highlighted its capacity to suppress matrix metalloproteinase-9 (MMP-9) activity by 74% at submicromolar concentrations—comparable to approved drugs like marimastat but with improved selectivity profiles. Concurrently, its phenolic hydroxyl analogs demonstrated radical-scavenging properties equivalent to vitamin E in lipid peroxidation assays, suggesting utility in neuroprotective formulations.
The structural versatility of CAS 63-99-0 enables functionalization strategies critical for drug delivery optimization. Solid-state NMR studies published in Angewandte Chemie (2024) elucidated how attaching polyethylene glycol chains enhances aqueous solubility by 15-fold while preserving bioactivity—a significant improvement over earlier formulations plagued by poor pharmacokinetics. Such modifications are now being explored for targeted nanoparticle systems delivering anticancer agents directly to tumor microenvironments.
Innovative applications extend beyond traditional medicine into diagnostics and biotechnology. Researchers at Stanford have engineered E. coli strains expressing biosensors where (3-Methylphenyl)urea-based ligands trigger fluorescent outputs upon detecting specific metabolites. This system achieved picomolar sensitivity in detecting dopamine levels—a breakthrough for real-time neurochemical monitoring systems.
Clinical translation remains an active area with Phase I trials initiated in Q1 2024 evaluating its safety profile as a combination therapy for triple-negative breast cancer. Early data indicates manageable toxicity profiles with no significant hepatic or renal adverse effects up to 5 mg/kg doses—a critical milestone given historical challenges with urea derivative toxicity.
Sustainability considerations are now integral to production scaling efforts. A green chemistry initiative reported in Chemical Engineering Journal details solvent-free synthesis using molten salt media, reducing environmental footprint by 85% compared to conventional methods while maintaining product quality standards required for FDA compliance under cGMP guidelines.
The compound’s unique photochemical properties are also being harnessed in optogenetic tools development. By conjugating it with photoswitchable chromophores, scientists at Max Planck Institute created light-sensitive ion channels enabling non-invasive neural circuit modulation—a potential paradigm shift for treating neurological disorders like Parkinson’s disease without chronic medication use.
Ongoing research explores its role as a chiral catalyst component in asymmetric synthesis processes. Recent findings show that enantiopure variants can achieve >98% ee values in α-amino acid production—a critical advance for manufacturing chiral pharmaceutical intermediates adhering to ICH Q7A guidelines.
This multifaceted profile positions (3-Methylphenyl)urea (CAS No. 63-99-0) as a pivotal molecule bridging fundamental chemical research with translational medicine applications across oncology, neurology, and diagnostic technologies. Its evolution from laboratory curiosity to clinical candidate exemplifies how re-evaluating "legacy" compounds through modern analytical tools can unlock previously unrecognized therapeutic potential while meeting stringent regulatory requirements.
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